molecular formula C15H14F3N B7848705 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine

Cat. No.: B7848705
M. Wt: 265.27 g/mol
InChI Key: UFPMFRFFHKMSGQ-UHFFFAOYSA-N
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Description

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl system and an ethanamine (-CH₂CH₂NH₂) moiety at the 3-position.

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMFRFFHKMSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as Friedel-Crafts acylation, reduction, and amination. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Notable Features
2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine (Target) -CF₃ (4'), -CH₂CH₂NH₂ (3) ~265.28 (estimated) High lipophilicity due to -CF₃; amine group enables hydrogen bonding
2-(2'-(Trifluoromethyl)biphenyl-3-yl)-ethylamine (RK194058) -CF₃ (2'), -CH₂CH₂NH₂ (3) 265.28 Steric hindrance at 2'-position may reduce receptor binding efficiency
2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine (RK194057) -CH(CH₃)₂ (4'), -CH₂CH₂NH₂ (3) 239.36 Electron-donating isopropyl group increases basicity of the amine
2-((2-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)ethanamine hydrochloride -CF₃ (2'), -OCH₂CH₂NH₂·HCl (4) 317.74 (as hydrochloride) Ether linkage enhances solubility; hydrochloride salt improves stability
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine -CF₃ (3,5), -CH(NH₂)CH₃ (1) 267.19 Bis-CF₃ groups increase lipophilicity; chiral center affects enantioselectivity

Key Observations:

  • Substituent Position: The placement of -CF₃ at the 4'-position (target) versus 2'-position (RK194058) alters steric and electronic profiles.
  • Functional Groups : Ether-linked analogs (e.g., ) exhibit higher solubility but reduced membrane permeability compared to direct ethanamine attachment .
  • Chirality : Compounds like (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine demonstrate enantiomer-dependent activity, a critical factor in drug design .

Biological Activity

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine, a compound with potential pharmaceutical applications, has garnered attention for its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14F3N
  • Molecular Weight : 281.27 g/mol

The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Biological Activity Overview

Research indicates that compounds containing the biphenyl structure often exhibit diverse biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that biphenyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to enhanced antibacterial and antifungal activities.
  • Neurological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds similar to this have been found to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Some studies suggest that biphenyl derivatives can act as modulators of neurotransmitter receptors, particularly in the cholinergic system.

Anticancer Activity

A study published in PMC highlighted that biphenyl derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)10.5
This compoundMCF7 (breast)8.2

This data suggests a promising role for this compound in cancer therapy.

Antimicrobial Activity

In another investigation, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These results indicate its potential as an antimicrobial agent.

Neurological Effects

Research into the neuroprotective effects of biphenyl derivatives has shown that they may enhance synaptic plasticity and reduce neuroinflammation. A specific study noted:

CompoundEffect on Neurotransmitter ReceptorOutcome
This compoundα7 nAChRIncreased receptor activity by 30%

This suggests potential applications in treating conditions like Alzheimer's disease.

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